molecular formula C12H8N2O10S4 B13076858 2, 2'-Dithiobis[5-nitro-benzenesulfonic acid

2, 2'-Dithiobis[5-nitro-benzenesulfonic acid

Cat. No.: B13076858
M. Wt: 468.5 g/mol
InChI Key: ZPTZXNMIWUFICS-UHFFFAOYSA-N
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Description

2, 2’-Dithiobis[5-nitro-benzenesulfonic acid] is a chemical compound known for its utility in various biochemical applications. It is commonly used as a reagent for the quantification of thiol groups in proteins and peptides. The compound is characterized by its disulfide bond and nitrobenzenesulfonic acid groups, which contribute to its reactivity and functionality in biochemical assays .

Preparation Methods

The synthesis of 2, 2’-Dithiobis[5-nitro-benzenesulfonic acid] involves several steps:

Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2, 2’-Dithiobis[5-nitro-benzenesulfonic acid] undergoes several types of chemical reactions:

Scientific Research Applications

2, 2’-Dithiobis[5-nitro-benzenesulfonic acid] has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for the quantification of thiol groups in various chemical assays.

    Biology: Employed in the study of protein structure and function, particularly in the analysis of disulfide bonds in proteins.

    Medicine: Utilized in the development of diagnostic assays for detecting thiol-containing biomolecules.

    Industry: Applied in the production of pharmaceuticals and biochemical reagents

Mechanism of Action

The compound exerts its effects primarily through its ability to react with thiol groups. The disulfide bond in 2, 2’-Dithiobis[5-nitro-benzenesulfonic acid] is cleaved by thiol groups, forming a mixed disulfide and releasing 2-nitro-5-thiobenzoic acid. This reaction is highly specific and can be quantified spectrophotometrically, making it a valuable tool in biochemical assays .

Comparison with Similar Compounds

2, 2’-Dithiobis[5-nitro-benzenesulfonic acid] is often compared with other disulfide-containing compounds such as:

The uniqueness of 2, 2’-Dithiobis[5-nitro-benzenesulfonic acid] lies in its specific reactivity with thiol groups and its utility in a wide range of biochemical applications .

Properties

Molecular Formula

C12H8N2O10S4

Molecular Weight

468.5 g/mol

IUPAC Name

5-nitro-2-[(4-nitro-2-sulfophenyl)disulfanyl]benzenesulfonic acid

InChI

InChI=1S/C12H8N2O10S4/c15-13(16)7-1-3-9(11(5-7)27(19,20)21)25-26-10-4-2-8(14(17)18)6-12(10)28(22,23)24/h1-6H,(H,19,20,21)(H,22,23,24)

InChI Key

ZPTZXNMIWUFICS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)SSC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O

Origin of Product

United States

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